
Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate is a complex chemical compound known for its potent inhibitory effects on phosphatase and tensin homolog (PTEN). This compound is often used in scientific research due to its ability to modulate various biochemical pathways, making it valuable in studies related to signal transduction and metabolic regulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate typically involves the reaction of vanadium oxo complexes with 3-hydroxypyridine-2-carboxylic acid in the presence of water. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired trihydrate complex. The process can be summarized as follows:
- Dissolve vanadium oxo complex in water.
- Add 3-hydroxypyridine-2-carboxylic acid to the solution.
- Adjust the pH to slightly acidic conditions.
- Allow the reaction to proceed at room temperature.
- Isolate the product by filtration and drying under desiccating conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated pH control systems, and efficient filtration and drying equipment to handle bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate undergoes various chemical reactions, including:
Oxidation: The vanadium center can undergo oxidation, changing its oxidation state and altering the compound’s reactivity.
Reduction: The compound can be reduced, affecting the vanadium center and potentially leading to different coordination complexes.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state vanadium complexes, while reduction could produce lower oxidation state complexes. Substitution reactions can result in a variety of new vanadium-ligand complexes .
Aplicaciones Científicas De Investigación
Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate is widely used in scientific research due to its ability to inhibit PTEN, a critical enzyme in cellular signaling pathways. Its applications include:
Chemistry: Used as a catalyst in various organic reactions and as a reagent in coordination chemistry studies.
Biology: Employed in studies of cellular signaling pathways, particularly those involving PTEN and Akt phosphorylation.
Medicine: Investigated for its potential therapeutic effects in diseases where PTEN signaling is disrupted, such as cancer and diabetes.
Industry: Utilized in the development of new materials and as a component in certain chemical processes.
Mecanismo De Acción
The mechanism of action of Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate involves its interaction with PTEN, leading to the inhibition of this enzyme. PTEN is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key molecule in the Akt signaling pathway. By inhibiting PTEN, the compound increases PIP3 levels, leading to enhanced Akt phosphorylation and activation. This modulation of the Akt pathway affects various cellular processes, including glucose uptake, cell growth, and survival .
Comparación Con Compuestos Similares
Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate can be compared with other vanadium-based PTEN inhibitors, such as:
Vanadyl sulfate: Another vanadium compound with PTEN inhibitory effects but with different reactivity and stability profiles.
Sodium orthovanadate: A commonly used vanadium compound in biochemical studies, known for its broad-spectrum phosphatase inhibition.
Bis(maltolato)oxovanadium(IV): A vanadium complex with insulin-mimetic properties, used in diabetes research.
The uniqueness of this compound lies in its specific interaction with PTEN and its ability to selectively modulate the Akt signaling pathway, making it a valuable tool in targeted biochemical studies .
Propiedades
Fórmula molecular |
C12H17N2O10V |
|---|---|
Peso molecular |
400.21 g/mol |
Nombre IUPAC |
hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate |
InChI |
InChI=1S/2C6H5NO3.3H2O.O.V.H/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);3*1H2;;; |
Clave InChI |
ABBPDBIZYMMUMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O=[VH] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


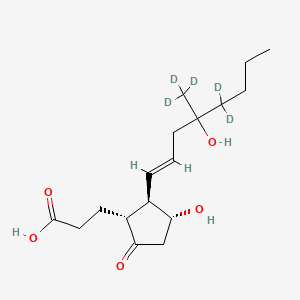
![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride](/img/structure/B10780430.png)
![(7E,11E,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780434.png)
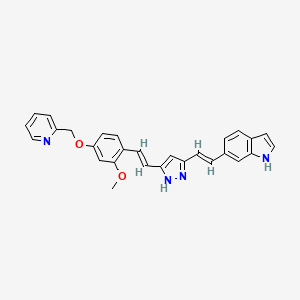
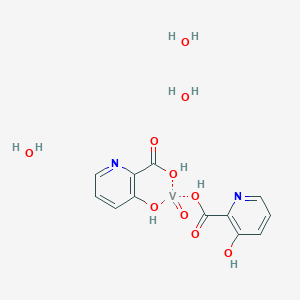
![(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10780461.png)
![(1S,3R,6R,7Z,11Z,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780467.png)
![1-But-2-en-2-yl-2,8,10-trichloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B10780471.png)
![(1'S,2S,3R,4'R,6R,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'S,24'R)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10780477.png)
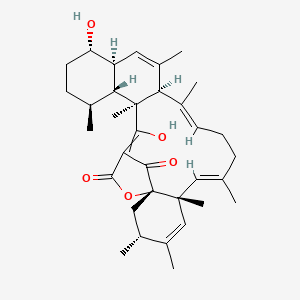
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10780487.png)

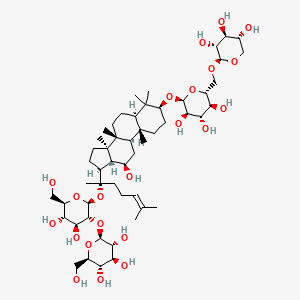
![(1'R,2R,3S,4'S,6S,8'R,12'S,13'S,20'R,21'R,24'S)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10780508.png)
